molecular formula C21H19N5O2 B3209832 1-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(p-tolyl)urea CAS No. 1060293-95-9

1-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(p-tolyl)urea

Cat. No. B3209832
CAS RN: 1060293-95-9
M. Wt: 373.4 g/mol
InChI Key: KNDTXNKNGFAFNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(p-tolyl)urea, also known as MI-773, is a small molecule inhibitor that has been extensively researched for its potential as a cancer treatment. It is a member of the imidazo[1,2-b]pyridazine family of compounds, which have been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.

Mechanism of Action

1-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(p-tolyl)urea works by binding to the MDM2 protein, which is responsible for regulating the activity of the p53 tumor suppressor gene. When MDM2 is overexpressed, it can inhibit the activity of p53, leading to the development of cancer. 1-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(p-tolyl)urea blocks the interaction between MDM2 and p53, allowing p53 to function normally and induce apoptosis in cancer cells.
Biochemical and physiological effects:
1-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(p-tolyl)urea has been found to have a range of biochemical and physiological effects in cancer cells. It can induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis. In addition, it has been found to increase the expression of genes involved in DNA damage repair and immune response.

Advantages and Limitations for Lab Experiments

One major advantage of using 1-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(p-tolyl)urea in lab experiments is its specificity for the p53-MDM2 interaction. This allows researchers to study the effects of blocking this pathway on cancer cells without affecting other cellular processes. However, one limitation of using 1-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(p-tolyl)urea is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 1-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(p-tolyl)urea. One area of focus is the development of more potent and selective inhibitors of the p53-MDM2 interaction. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to 1-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(p-tolyl)urea treatment. Finally, researchers are exploring the potential of combining 1-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(p-tolyl)urea with other cancer therapies to enhance its effectiveness.

Scientific Research Applications

1-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(p-tolyl)urea has been the subject of numerous scientific studies due to its potential as a cancer treatment. It has been found to inhibit the activity of the p53-MDM2 interaction, which is a critical pathway in the development of many types of cancer. By blocking this pathway, 1-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(p-tolyl)urea can induce apoptosis (programmed cell death) in cancer cells, leading to their destruction.

properties

IUPAC Name

1-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-14-6-8-16(9-7-14)22-21(27)23-17-5-3-4-15(12-17)18-13-26-19(24-18)10-11-20(25-26)28-2/h3-13H,1-2H3,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDTXNKNGFAFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(p-tolyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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